molecular formula C11H8FNO2 B6142822 methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate CAS No. 62985-28-8

methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate

Cat. No. B6142822
CAS RN: 62985-28-8
M. Wt: 205.18 g/mol
InChI Key: XNBTUEPNFFWRHE-UITAMQMPSA-N
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Description

“Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate” is a chemical compound with the empirical formula C11H8FNO2 . It is a solid substance and its molecular weight is 205.19 .


Molecular Structure Analysis

The SMILES string of this compound is N#CC(C(OC)=O)=CC1=CC(F)=CC=C1 . This notation provides a way to represent the structure of the molecule in a textual format.


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate” is a solid substance . The flash point is not applicable . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

Crystal Packing and Interactions

Studies reveal intricate details about the crystal packing of related compounds, highlighting interactions that are essential for understanding the chemical and physical properties of materials. For example, research on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrates the presence of rare N⋯π and O⋯π interactions, contributing to the formation of distinct molecular structures in crystals (Zhang, Wu, & Zhang, 2011). Similarly, an unusual C⋯π interaction of non-hydrogen bond type has been identified for the first time in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, offering insights into the scarcity and nature of such interactions (Zhang, Tong, Wu, & Zhang, 2012).

Structural Analysis and Spectroscopy

The synthesis and structural analysis of related compounds provide valuable information on molecular configurations, bond lengths, and angles, which are fundamental for the development of novel materials. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and its structure analyzed, shedding light on its crystalline formation and potential applications in material science (Johnson et al., 2006).

Applications in Liquid Crystal Technology

Research into the photoalignment of liquid crystals using derivatives of prop-2-enoates, including those with fluorine substitutions, indicates significant potential for the development of advanced display technologies. The study found that fluoro-substituted compounds promote excellent photoalignment of commercial nematic liquid crystals, which is crucial for liquid crystal display (LCD) technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Nonlinear Optical Materials

Further, the synthesis and characterization of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate (MFMSF) and its analysis through spectral investigations, DFT computations, and biological activities, hint at the compound's potential as a bioactive agent with promising nonlinear optical properties, demonstrating the diverse applications of such compounds in both biological and materials science fields (Murugavel et al., 2016).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The GHS pictogram GHS07 (exclamation mark) is used for this compound, indicating it can cause less severe health effects . The compound is also classified under WGK 3, indicating it poses a high hazard to water .

properties

IUPAC Name

methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBTUEPNFFWRHE-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

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